molecular formula C14H26N2O B4421514 2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide

2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide

Cat. No.: B4421514
M. Wt: 238.37 g/mol
InChI Key: GQQOIRXJTGZSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide is an organic compound that features a cyclohexyl group, a methylamino group, and a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide typically involves the reaction of cyclohexylamine with methylamine and cyclopentylacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Cyclohexylamine and Methylamine Reaction: Cyclohexylamine is reacted with methylamine in the presence of a suitable catalyst to form the intermediate cyclohexyl(methyl)amine.

    Acylation: The intermediate is then acylated with cyclopentylacetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[cyclohexyl(methyl)amino]-N-cyclohexylacetamide
  • 2-[cyclohexyl(methyl)amino]-N-cyclopropylacetamide
  • 2-[cyclohexyl(methyl)amino]-N-cyclohexylpropionamide

Uniqueness

2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide is unique due to its specific combination of cyclohexyl, methylamino, and cyclopentylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-16(13-9-3-2-4-10-13)11-14(17)15-12-7-5-6-8-12/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQOIRXJTGZSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCC1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide
Reactant of Route 2
Reactant of Route 2
2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide
Reactant of Route 3
Reactant of Route 3
2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide
Reactant of Route 4
Reactant of Route 4
2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide
Reactant of Route 5
Reactant of Route 5
2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide
Reactant of Route 6
Reactant of Route 6
2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.